molecular formula C5H11N B1370080 3-Ethylazetidine CAS No. 7730-47-4

3-Ethylazetidine

Cat. No. B1370080
CAS RN: 7730-47-4
M. Wt: 85.15 g/mol
InChI Key: YEJFTVJRCUPIOV-UHFFFAOYSA-N
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Description

3-Ethylazetidine is a compound with the molecular formula C5H11N . It is also known by other synonyms such as 3-ethyl-azetidine and 3-Ethyl-azetidineHCl . The molecular weight of 3-Ethylazetidine is 85.15 g/mol .


Synthesis Analysis

The synthesis of azetidines, including 3-Ethylazetidine, has been a subject of research in recent years . One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . Another method involves the ring contraction of 2-pyrrolidinones .


Molecular Structure Analysis

The InChI code for 3-Ethylazetidine is InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 . The Canonical SMILES representation is CCC1CNC1 .


Chemical Reactions Analysis

Azetidines, including 3-Ethylazetidine, are known for their unique reactivity driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-Ethylazetidine has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass are both 85.089149355 g/mol . The compound has a topological polar surface area of 12 Ų .

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Ethylazetidine serves as a precursor for the synthesis of 3-ethylideneazetidines , which are key starting materials for preparing a variety of novel functionalized azetidines. These compounds have potential applications in the development of new pharmaceuticals and materials .

Peptidomimetic Chemistry

Due to its structural similarity to amino acids, 3-Ethylazetidine is used in peptidomimetic chemistry . It acts as an amino acid surrogate, which is significant in the design of peptide-like molecules with enhanced stability and bioavailability .

Nucleic Acid Chemistry

In nucleic acid chemistry, 3-Ethylazetidine is utilized for the modification of nucleic acids. This application is crucial for creating therapeutic nucleic acids and studying the structure and function of RNA and DNA .

Medicinal Chemistry

The compound’s reactivity makes it valuable in medicinal chemistry for the synthesis of bioactive molecules. Its incorporation into drug candidates can lead to the discovery of new medicines .

Natural Product Synthesis

Azetidines, including 3-Ethylazetidine, are found in natural products. Their synthesis and modification are important for understanding natural product pathways and creating analogs with potential therapeutic properties .

Advanced Material Development

Functionalized azetidines derived from 3-Ethylazetidine can be used in the development of advanced materials with specific properties for industrial applications .

Future Directions

Azetidines, including 3-Ethylazetidine, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . Future research directions may include the development of more efficient and robust methods for their synthesis .

properties

IUPAC Name

3-ethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFTVJRCUPIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614758
Record name 3-Ethylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylazetidine

CAS RN

7730-47-4
Record name 3-Ethylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes 3-bromo-3-ethylazetidine a versatile building block in organic synthesis?

A1: 3-Bromo-3-ethylazetidine serves as a highly versatile precursor for a wide range of functionalized azetidines. This is due to the reactivity of the bromine atom, which can be easily substituted with various nucleophiles. The research demonstrates successful synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines from the parent compound [, ]. This flexibility allows for the creation of diverse azetidine derivatives with potentially valuable properties.

Q2: How can 3-ethylideneazetidines be synthesized from 3-bromo-3-ethylazetidine?

A2: The research highlights a convenient method for synthesizing 3-ethylideneazetidines using 3-bromo-3-ethylazetidines as precursors [, ]. While the specific reaction conditions are not detailed in the abstracts, this approach offers a pathway to access a new class of azetidine building blocks. These 3-ethylideneazetidines can further serve as starting materials for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks.

Q3: Beyond substitution reactions, are there other applications of 3-azidoazetidines in organic synthesis?

A3: Yes, the research showcases the thermal rearrangement of N-carboethoxy-3-azido-3-ethylazetidine (3) at high temperatures leading to the formation of a cyclic imine []. Additionally, reacting N-triflylazetidin-3-one with sodium azide under specific conditions unexpectedly yielded a substituted oxazole []. These findings highlight the potential of 3-azidoazetidines to access diverse heterocyclic structures through rearrangements and ring transformations.

Q4: What analytical techniques were crucial for confirming the structures of novel azetidine derivatives?

A4: While the abstracts do not provide specific details on all characterization techniques used, they do mention the use of X-ray crystallography to unequivocally determine the structure of a substituted oxazole derived from a 3-azidoazetidine precursor []. This emphasizes the importance of advanced analytical methods in confirming the structures of novel compounds synthesized through these reactions.

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